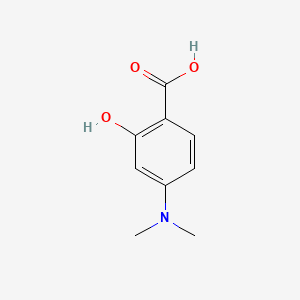

4-(Dimethylamino)-2-hydroxybenzoic acid

描述

属性

IUPAC Name |

4-(dimethylamino)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10(2)6-3-4-7(9(12)13)8(11)5-6/h3-5,11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIDPEUJSIWFAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177618 | |

| Record name | 4-(Dimethylamino)salicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23050-91-1 | |

| Record name | 4-(Dimethylamino)-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23050-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethylamino)salicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023050911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)salicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)salicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Dimethylamino)salicylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3JHD5WP53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 4 Dimethylamino 2 Hydroxybenzoic Acid and Its Derivatives

Established and Novel Synthetic Routes

The synthesis of 4-(Dimethylamino)-2-hydroxybenzoic acid, a substituted derivative of salicylic (B10762653) acid, can be achieved through various chemical strategies. These methods range from classical, well-established reactions to more modern, efficiency-focused protocols.

The primary and most historically significant method for synthesizing hydroxybenzoic acids is the Kolbe-Schmitt reaction. lscollege.ac.inwikipedia.org This reaction involves the carboxylation of a phenoxide with carbon dioxide, typically under high pressure and temperature. lscollege.ac.in For the synthesis of this compound, the starting material would be 3-(Dimethylamino)phenol. nih.gov

The classical Kolbe-Schmitt reaction proceeds by first treating the phenol (B47542) with a strong base, such as sodium hydroxide (B78521), to form the corresponding sodium phenoxide. wikipedia.orgquora.com This phenoxide is then heated with carbon dioxide under pressure (e.g., 100 atm, 125 °C). wikipedia.org The reaction is followed by acidification with a strong acid, like sulfuric acid, to yield the final hydroxybenzoic acid. lscollege.ac.in

The regioselectivity of the Kolbe-Schmitt reaction—that is, whether the carboxyl group adds at the ortho or para position relative to the hydroxyl group—is influenced by the choice of the alkali metal cation. researchgate.netstackexchange.com Sodium phenoxides tend to favor ortho-carboxylation, leading to salicylic acid derivatives. stackexchange.com In contrast, using potassium hydroxide to form the potassium phenoxide can favor the formation of the para-isomer, 4-hydroxybenzoic acid. lscollege.ac.inwikipedia.org This is attributed to the larger ionic radius of the potassium ion. researchgate.netstackexchange.com For the synthesis of this compound, conditions favoring ortho-carboxylation from 3-(Dimethylamino)phenol would be required.

Another classical approach involves the hydrolysis of esters. For instance, methyl salicylate (B1505791) (wintergreen oil) can be hydrolyzed using a strong base like sodium hydroxide, followed by acidification, to produce salicylic acid. youtube.com A similar strategy could be employed if a suitable ester of this compound were available.

Alternative routes to substituted salicylic acids include multi-step sequences starting from different precursors. One such method is the Reimer-Tiemann reaction, where a phenol is treated with chloroform (B151607) (CHCl3) and a strong base to introduce a formyl group (–CHO) at the ortho position, which is then oxidized to a carboxylic acid. quora.com Another approach is directed ortho-metalation, where a protecting group is used to direct lithium to the ortho position, followed by quenching with CO2. researchgate.netnih.gov For example, phenols can be protected as their methoxymethyl (MOM) ethers, subjected to ortho-lithiation, and then carboxylated. researchgate.net

A synthesis for a related compound, 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, involves the reaction of 3-N,N-diethylaminophenol with phthalic anhydride (B1165640). google.com This suggests that acylation reactions are also a viable classical strategy for producing complex derivatives.

Table 1: Comparison of Classical Synthesis Methods for Salicylic Acid Derivatives

| Method | Key Reagents | Typical Conditions | Key Features |

| Kolbe-Schmitt Reaction | Phenoxide, CO2, Acid | High temperature (125-250°C), High pressure (e.g., 100 atm) | Industrial standard; regioselectivity depends on the metal cation. lscollege.ac.inwikipedia.orgresearchgate.net |

| Reimer-Tiemann Reaction | Phenol, CHCl3, Base, Oxidizing agent | Reaction in two steps: formylation then oxidation. | Introduces a formyl group ortho to the hydroxyl group. quora.com |

| Directed ortho-Metalation | Protected Phenol, Organolithium reagent, CO2 | Low temperatures for lithiation step. researchgate.net | High regioselectivity guided by the directing group. nih.gov |

| Ester Hydrolysis | Ester of Salicylic Acid, Strong Base (e.g., NaOH), Acid | Heating under reflux. youtube.com | Useful for deprotection or conversion from ester precursors. |

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles can be applied to the classical methods described above.

For example, the synthesis of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, which is traditionally performed by heating the reactants in a solvent or in a molten state for several hours, could potentially be accelerated using microwave technology. google.com The rapid heating could reduce reaction times from hours to minutes, minimizing the formation of by-products associated with prolonged exposure to high temperatures.

Research into microwave-assisted organic synthesis (MAOS) has shown its utility in a wide range of reactions, including esterifications, saponifications, and various coupling reactions. The application of this technology to the synthesis of substituted hydroxybenzoic acids represents a promising area for process optimization, leading to faster and more efficient production.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its derivatives can be evaluated and improved through the lens of green chemistry principles.

The classical Kolbe-Schmitt reaction, while effective, often requires harsh conditions of high temperature and pressure, which are energy-intensive. researchgate.netgoogle.com A key goal of green chemistry is to develop methods that operate under milder conditions. Recent advancements have focused on palladium-catalyzed C-H carboxylation of phenols, which can proceed with high efficiency and selectivity under less demanding conditions than the traditional Kolbe-Schmitt process. nih.gov

Another principle of green chemistry is the use of less hazardous reagents. The synthesis of the precursor 3-(Dimethylamino)phenol has traditionally involved toxic reagents like dimethyl sulfate (B86663). patsnap.comgoogle.com Greener alternatives involve reacting m-aminophenol with less hazardous methylating agents or developing routes that avoid such toxic compounds altogether. guidechem.com One improved method involves the reaction of resorcinol (B1680541) with an aqueous solution of dimethylamine (B145610), followed by a purification process that uses toluene (B28343) for extraction and minimizes waste. patsnap.comgoogle.com

Solvent choice is also critical. A patented method for synthesizing 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid describes a "melt state" synthesis where 3-N,N-diethylaminophenol and phthalic anhydride are reacted directly in a molten state, significantly reducing the amount of solvent like toluene required. google.com This approach not only reduces environmental pollution but also simplifies product work-up. google.com

Furthermore, catalysis plays a central role in green chemistry. The use of palladium catalysts for direct C-H carboxylation allows for high atom economy and selectivity, turning ubiquitous C-H bonds into valuable carboxyl groups without the need for pre-functionalized substrates. nih.gov

Table 2: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in Synthesis of Hydroxybenzoic Acids |

| Energy Efficiency | Developing catalytic cycles that operate at lower temperatures and pressures than the classical Kolbe-Schmitt reaction. google.com |

| Safer Solvents & Reagents | Replacing hazardous reagents like dimethyl sulfate with safer alternatives; using water as a solvent where possible; developing solvent-free "melt" conditions. google.compatsnap.com |

| Atom Economy | Utilizing catalytic C-H activation/carboxylation to directly convert phenols to salicylic acids, maximizing the incorporation of reactant atoms into the final product. nih.gov |

| Waste Prevention | Designing syntheses with high selectivity to minimize by-product formation and simplify purification. google.com |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and predicting product outcomes.

The synthesis and reactivity of this compound are governed by the principles of nucleophilic and electrophilic reactions.

In the Kolbe-Schmitt reaction, the key step is the nucleophilic attack of the phenoxide ion on carbon dioxide, which acts as an electrophile. lscollege.ac.inpearson.com The phenoxide is a potent nucleophile due to the negative charge on the oxygen atom, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. The mechanism is believed to involve the formation of a chelate intermediate between the alkali metal cation, the phenoxide oxygen, and the incoming carbon dioxide molecule. stackexchange.com This chelation facilitates the electrophilic attack of the CO2 carbon on the ortho-position of the benzene (B151609) ring. researchgate.net

The dimethylamino group at the para-position is a strong electron-donating group, which further activates the aromatic ring towards electrophilic substitution. This enhances the nucleophilicity of the phenoxide derived from 3-(Dimethylamino)phenol, potentially making the carboxylation reaction more facile compared to unsubstituted phenol.

Conversely, the carboxyl and hydroxyl groups on the ring can influence subsequent reactions. For example, in electrophilic aromatic substitution reactions on the this compound ring, the powerful activating and ortho-, para-directing effects of the hydroxyl and dimethylamino groups would compete with the deactivating and meta-directing effect of the carboxylic acid group.

Decarboxylation, the removal of a carboxyl group, is a common reaction for carboxylic acids, particularly when heated. For hydroxybenzoic acids, the position of the hydroxyl group relative to the carboxyl group significantly influences the ease of decarboxylation.

Salicylic acid (2-hydroxybenzoic acid) and its derivatives are known to undergo decarboxylation upon heating to yield phenol and carbon dioxide. The mechanism is thought to involve an intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen of the carboxylic acid. This arrangement facilitates the formation of a cyclic six-membered transition state, leading to the elimination of CO2.

In contrast, 3-hydroxybenzoic and 4-hydroxybenzoic acids are much more thermally stable and require significantly higher temperatures for decarboxylation. This is because they cannot form the same type of low-energy cyclic transition state that is accessible to the ortho isomer. The stability of this compound towards decarboxylation would be expected to be similar to that of salicylic acid, as it possesses the same 2-hydroxybenzoic acid core structure that allows for the stabilizing intramolecular hydrogen bond.

The rearrangement of potassium salicylate to p-hydroxybenzoic acid at high temperatures (around 240°C) is a related process. orgsyn.org This transformation, sometimes called the Kolbe-Schmitt rearrangement, likely proceeds through a series of steps including a possible decarboxylation-recarboxylation sequence, where the orientation is thermodynamically controlled. orgsyn.org

Mannich Reaction Analogues and Related Aminoalkylation Processes

The Mannich reaction, in its classic form, involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. However, the reaction is also applicable to other nucleophilic carbon atoms, such as the ortho and para positions of phenols, which are activated towards electrophilic substitution. In the context of this compound, the phenolic ring is a prime candidate for such modifications. The reaction proceeds via the formation of an electrophilic iminium ion from the condensation of a secondary amine, like dimethylamine, with formaldehyde (B43269). This iminium ion is then attacked by the electron-rich aromatic ring of the phenolic substrate.

While specific literature detailing the direct Mannich reaction on this compound is limited, analogous reactions on structurally similar compounds, such as other substituted phenols and salicylic acid derivatives, provide a strong basis for predicting synthetic outcomes. For instance, the aminomethylation of phenolic compounds is a well-established procedure. researchgate.net General methods often involve reacting the phenol with aqueous solutions of formaldehyde and a secondary amine, such as dimethylamine. researchgate.net The reaction mixture is typically stirred at a controlled temperature, often starting at a lower temperature and then heating to drive the reaction to completion. researchgate.net

The reactivity of the phenolic substrate is a critical factor. For example, dihydric phenols, like resorcinol derivatives, are known to be more reactive than monohydric phenols in Mannich reactions. This suggests that the di-substituted nature of precursors to this compound could influence the feasibility and conditions of aminoalkylation.

Research on the aminomethylation of salicylamides further illustrates the potential for derivatization. In these cases, the electrophilic substitution with an iminium ion can lead to the formation of C-Mannich bases. The reaction conditions, including the choice of amine and solvent, can influence the position of substitution on the aromatic ring.

The synthesis of Mannich base derivatives of various phenolic compounds has been extensively studied, highlighting the versatility of this reaction. For example, the reaction of various phenols with formaldehyde and secondary amines like piperidine (B6355638) or dimethylamine has been used to create a library of compounds with diverse biological activities. nih.gov These studies provide valuable insights into the reaction conditions and potential outcomes when applying similar methodologies to this compound or its precursors.

The following table outlines representative conditions for the Mannich reaction on phenolic substrates, which can be considered analogous for the synthesis of derivatives of this compound.

Table 1: Representative Conditions for Mannich Reaction on Phenolic Compounds

| Phenolic Substrate | Amine | Aldehyde | Solvent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Various Alkylphenols | Dimethylamine (25% aq.) | Formaldehyde (35-40% aq.) | Water | Stirred at 10-15°C for 15 min, then 25°C for 1 h, and finally 100°C for 2 h. | Aminomethylated Phenol | researchgate.net |

| Phenol | Dimethylamine (25% aq.) | Formaldehyde (35-40% aq.) | Methanol | Refluxed for the same period as in water. | Aminomethylated Phenol | researchgate.net |

| 4-Hydroxyacetophenone | Piperidine | Formaldehyde | Not specified | Not specified | Mono-Mannich base of chalcone (B49325) analogue | nih.gov |

| Enolizable Ketones | Dimethylamine Hydrochloride | Paraformaldehyde | 95% Ethanol (B145695) | Refluxed for 3 h with catalytic concentrated HCl. | Mannich Base Hydrochloride | nih.gov |

These examples demonstrate the general parameters for conducting Mannich reactions on phenolic compounds. The choice of reactants, solvent, temperature, and reaction time are all critical variables that would need to be optimized for the specific synthesis of derivatives of this compound.

Computational Chemistry and Theoretical Modeling of 4 Dimethylamino 2 Hydroxybenzoic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method widely used to investigate the electronic properties of benzoic acid derivatives. vjst.vn By applying DFT, researchers can determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For instance, studies on related molecules like 4-(Dimethylamino) Benzaldehyde (DMABA) have successfully used DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to calculate optimized bond lengths, bond angles, and dihedral angles. conicet.gov.ar This level of theory has also been applied to analyze the structures of benzoic acid dimers and various substituted hydroxybenzoic acids. vjst.vnnih.gov

DFT calculations are also instrumental in predicting spectroscopic properties. Theoretical vibrational frequencies from DFT can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes. conicet.gov.arnih.gov Furthermore, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). For DMABA, TD-DFT calculations using the Polarizable Continuum Model (PCM) to simulate solvent effects in ethanol (B145695) have shown good agreement with experimental spectra, identifying the primary electronic transitions, such as the π → π* transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). conicet.gov.ar The HOMO-LUMO energy gap is a critical parameter derived from these calculations, indicating the molecule's chemical stability and reactivity. conicet.gov.armdpi.com

| Molecule Studied | DFT Method/Basis Set | Properties Calculated | Key Findings | Reference |

|---|---|---|---|---|

| 4-(Dimethylamino) Benzaldehyde | B3LYP/6-31G(d,p) | Optimized geometry, vibrational frequencies, UV-Vis spectra, HOMO-LUMO | Good agreement between theoretical and experimental spectra; identified π → π* transition. | conicet.gov.ar |

| Benzoic Acid Dimer | B3LYP/6-311++G(2d,p) | Optimized geometry, intermolecular hydrogen bonds, topological parameters | Characterized the strong O-H∙∙∙O intermolecular hydrogen bonds in the dimer structure. | vjst.vn |

| Azo dyes from 2-hydroxy and 2,4-dihydroxy benzoic acids | DFT/6-31G* | Optimized geometries, vibrational frequencies | Calculated data showed good agreement with experimental FT-IR spectra. | nih.gov |

Ab Initio Methods for Conformer Analysis and Energy Landscapes

Ab initio quantum chemistry methods, such as Hartree-Fock (HF), provide an alternative to DFT for studying molecular systems from first principles, without reliance on empirical parameters. These methods have been used alongside DFT to investigate the structures of dyes derived from salicylic (B10762653) acid and 2,4-dihydroxy benzoic acid derivatives. nih.gov

For a flexible molecule like 4-(Dimethylamino)-2-hydroxybenzoic acid, ab initio methods are particularly useful for performing conformer analysis. This involves calculating the energies of different spatial arrangements (conformers) that arise from the rotation around single bonds, such as the C-N bond of the dimethylamino group or the C-C bond connecting the carboxylic acid group. By mapping the potential energy surface, researchers can identify the lowest energy (most stable) conformers and the energy barriers between them. This information is crucial for understanding the molecule's preferred shapes and how it might adapt its conformation upon interacting with other molecules or its environment.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing a dynamic picture of intermolecular interactions that are critical for understanding the function of this compound in a biological or solution-phase context. mdpi.com

Ligand-Target Binding Affinity Prediction and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein. nih.gov This method is extensively used to understand potential biological activities. For derivatives of benzoic acid, docking studies have provided detailed insights into their binding modes with various protein targets.

For example, a study on a Schiff base derived from 4-diethylamino-2-hydroxybenzoic acid involved docking with bovine serum albumin (BSA) to complement experimental binding data. nih.gov Similarly, other hydroxybenzoic acid derivatives have been docked against targets like snake venom metalloproteinase and SARS-CoV-2 main protease to predict binding affinity and identify key interacting amino acid residues. nih.govmdpi.com These studies typically reveal the importance of hydrogen bonds and hydrophobic interactions in stabilizing the ligand-protein complex. For this compound, docking simulations could predict its binding affinity and pose within a target's active site, highlighting crucial interactions involving the hydroxyl, carboxylic acid, and dimethylamino groups.

| Ligand/Derivative | Protein Target | Key Interactions Observed | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| Protocatechuic Acid (PCA) | Snake Venom Metalloproteinase (SVMP) | Hydrogen bonding with SER168 | -5.6 | mdpi.com |

| Gentisic Acid (DHB) | Snake Venom Metalloproteinase (SVMP) | Hydrogen bonds with SER168, GLY109, ILE108; salt bridge with HIS48 | -5.3 | mdpi.com |

| 2,5-dihydroxybenzoic acid | SARS-CoV-2 Main Protease | Predicted as a potential candidate based on binding affinity. | Not specified | nih.gov |

| (4-diethylamino-2-hydroxy-benzylidene) hydrazide | Bovine Serum Albumin (BSA) | Used to complement experimental binding data. | Not specified | nih.gov |

Solvation Effects and Conformational Dynamics

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. MD simulations can explicitly model the solvent, providing a detailed view of the solvation shell and its impact on the solute's conformation. mdpi.com These simulations can track the movement of the solute and solvent molecules over time, revealing how solvent organization affects the conformational flexibility of the molecule.

Continuum solvation models, such as the Polarizable Continuum Model (PCM), offer a computationally less expensive method to account for bulk solvent effects and have been used in conjunction with TD-DFT calculations to predict the spectroscopic properties of related molecules in solution. conicet.gov.ar For instance, the use of PCM was crucial in accurately calculating the UV-visible absorption spectrum of 4-(Dimethylamino) Benzaldehyde in ethanol. conicet.gov.ar By studying the dynamics of water or other solvent molecules around this compound, researchers can understand its solubility, stability, and how its conformation might change in different chemical environments, which is essential for predicting its behavior in pharmaceutical or industrial applications.

Advanced Material Science Applications and Functionalization Strategies Derived from 4 Dimethylamino 2 Hydroxybenzoic Acid

Supramolecular Chemistry and Co-crystal Engineering

The field of crystal engineering leverages non-covalent interactions to design and assemble novel multi-component crystalline solids, known as co-crystals, with tailored physicochemical properties. Hydroxybenzoic acid moieties are exemplary building blocks in this domain due to their capacity to form robust and directional hydrogen bonds through their carboxylic acid and hydroxyl functional groups.

The design of co-crystals is a strategic process that involves selecting an active pharmaceutical ingredient (API) and a suitable coformer that can interact through non-ionic interactions, primarily hydrogen bonding. Hydroxybenzoic acids are frequently employed as coformers. The predictability of hydrogen bond formation between the carboxylic acid group and complementary functional groups, such as pyridine rings or amide moieties, makes them reliable components in co-crystal design.

Several methods are utilized for the synthesis of co-crystals, each with specific advantages:

Solvent Evaporation: This is a common and reliable method where the API and the coformer are dissolved in a common solvent, which is then allowed to evaporate slowly, leading to the formation of co-crystal structures.

Grinding: Both neat (dry) and liquid-assisted grinding (LAG) are mechanochemical methods that involve grinding the components together. LAG, which uses a small amount of solvent, is often more efficient in producing co-crystals.

Slurry Conversion: In this method, a suspension of the API and coformer is stirred in a solvent in which they have limited solubility. Over time, the less stable forms convert into the more stable co-crystal. farmaciajournal.com

Successful co-crystal formation has been documented for various hydroxybenzoic acids with a range of compounds, demonstrating the versatility of this molecular class in supramolecular assembly. acs.orgnih.govnih.gov

Table 1: Examples of Co-crystal Synthesis Methods with Hydroxybenzoic Acid Derivatives

| Coformer Class | Partner Molecule (API) | Synthesis Method | Reference |

| Dihydroxybenzoic Acids | Isoniazid Derivative | Slow Evaporation | nih.govnih.gov |

| 4-Hydroxybenzoic Acid | Caffeine | Cooling Crystallization, Solution-Mediated Phase Transformation | farmaciajournal.comacs.org |

| 4-Hydroxybenzoic Acid | Nicotinamide | Not Specified | researchgate.net |

| 4-Hydroxybenzoic Acid | 5-Bromopyridine | Slow Evaporation | inoe.ro |

The formation of co-crystals can significantly alter the solid-state properties of the constituent molecules without covalent modification. These changes stem from the new packing arrangements and intermolecular interactions within the crystal lattice. For compounds involving hydroxybenzoic acid moieties, co-crystallization can have a profound impact on electronic and optical characteristics.

The modification of properties such as solubility and dissolution rate is a primary driver for pharmaceutical co-crystallization. nih.gov However, the impact extends to fundamental electronic and optical behaviors. For instance, the formation of strong hydrogen bonds between a hydroxybenzoic acid and a coformer can lead to charge transfer, altering the electronic distribution within the molecules. This can be validated by calculating the electrostatic potential of the resulting co-crystal. inoe.ro

Furthermore, the optical properties of grown co-crystals can be characterized using techniques like UV-vis-NIR absorption spectroscopy. The UV cut-off wavelength, determined from the spectrum, indicates the transparency range of the material and its suitability for nonlinear optical (NLO) applications, such as second and third harmonic generation. inoe.rosci-hub.box The formation of a co-crystal can shift this absorption edge, thereby tuning the optical properties of the material system.

Table 2: Investigated Properties of Hydroxybenzoic Acid Co-crystals

| Co-crystal System | Investigated Property | Observation | Reference |

| 5-Bromopyridine-4-hydroxybenzoic acid | Third-Order Nonlinear Optics | Characterized by Z-scan studies; UV cut-off at 400 nm. | inoe.ro |

| Pyridyl-bithiophene-4-hydroxybenzoic acid | Crystal Packing and Hydrogen Bonding | Variation in H-bond lengths and packing motifs affects electronic/optical properties. | nsf.gov |

| Benzotriazole-p-hydroxybenzoic acid | Optical Absorption | Lower cutoff wavelength at 335 nm due to π→π* electronic transitions. | sci-hub.box |

| Carbamazepine-saccharin | Polymorphism and Solubility | Dimorphic forms of the co-crystal exhibited different aqueous solubility. | nih.gov |

Polymer Chemistry and Advanced Polymeric Materials5.3.1. Incorporation into Polymer Backbones or Side Chains5.3.2. Design of Functional Polymers with Integrated Amine and Hydroxybenzoic Acid Units

Investigations into the Biological Activity and Mechanistic Pharmacology of 4 Dimethylamino 2 Hydroxybenzoic Acid Derivatives

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. For derivatives of 4-(Dimethylamino)-2-hydroxybenzoic acid, these studies involve systematically altering parts of the molecule and observing the resulting changes in efficacy.

The biological efficacy of benzoic acid derivatives is highly dependent on the nature and position of substituents on the benzene (B151609) ring. The introduction, removal, or modification of functional groups can dramatically alter the compound's potency and selectivity.

Research on related chalcone (B49325) derivatives has shown that strong electron-donating groups, such as a 4-dimethylamino group on the B ring, can result in the weakest inhibition of nitric oxide (NO) production in RAW 264.7 cells. nih.gov This suggests that such a group may decrease the stability of adducts formed with biological molecules like glutathione (B108866) by weakening C-S bond strength. nih.gov In contrast, studies on dehydrodieugenol (B1670544) B analogues for anti-leishmanial activity revealed that the presence of a polar functionality, such as morpholine (B109124) or piperidine (B6355638), is often required for significant activity, likely to improve solubility and the ability to permeate multiple cell membranes to reach the intracellular parasite. nih.gov

The length of an alkyl chain can also be a critical factor. In studies of hydroxybenzoic acid derivatives as cholinesterase inhibitors, the length of a carbon chain spacer influenced the selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). frontiersin.org For instance, compounds with shorter six- and eight-carbon spacers were more potent BChE inhibitors, while those with a ten-carbon chain were more effective against AChE. frontiersin.org

| Parent Scaffold/Derivative Class | Substituent Variation | Observed Effect on Biological Activity | Source |

|---|---|---|---|

| Chalcones | Addition of 4-dimethylamino group | Weakest inhibition of NO production. | nih.gov |

| Dehydrodieugenol B Analogues | Introduction of polar groups (morpholine, piperidine) | Generally required for anti-leishmanial activity. | nih.gov |

| Hydroxybenzoic Acid Amides | Varying carbon spacer length (6-10 carbons) | Shorter chains favored BChE inhibition; longer chains favored AChE inhibition. | frontiersin.org |

| Benzoic Acid Derivatives | Addition of hydroxyl group at 2-position | Significantly increased α-amylase inhibition compared to parent compound. | mdpi.com |

The specific placement of functional groups on the aromatic ring—known as positional isomerism—has a profound impact on biological responses. Even a minor shift in a substituent's location can lead to significant differences in activity.

In studies of hydroxybenzoic acid isomers as acetylcholinesterase inhibitors, the position of the hydroxyl group was critical. nih.govmdpi.com Salicylic (B10762653) acid (2-hydroxybenzoic acid) showed a lower IC50 value for AChE inhibition compared to its 3-hydroxy and 4-hydroxy counterparts. nih.govmdpi.com The 2-hydroxy and 4-hydroxy isomers were characterized by hydrophobic interactions within the enzyme's binding sites, whereas 3-hydroxybenzoic acid interacted mainly through hydrogen bonds, suggesting that its specific geometry hampered some hydrophobic interactions. nih.govmdpi.com

Similarly, SAR studies of dehydrodieugenol B analogues against Leishmania infantum demonstrated clear positional effects. nih.gov Substitution at one position (S2-B) consistently resulted in higher antileishmanial activity (IC50 values from 3.7 to 9.7 μM) compared to substitution at another position (S2-A), which yielded IC50 values ranging from 13.2 μM to complete inactivity. nih.gov This highlights that the spatial arrangement of substituents is crucial for optimal interaction with the biological target.

Molecular Mechanisms of Biological Action

Understanding the molecular mechanisms through which these derivatives exert their effects involves identifying their direct molecular targets, such as enzymes or proteins, and elucidating how they modulate cellular pathways.

Derivatives of hydroxybenzoic acid have been shown to inhibit various enzymes, with the mechanism and binding interactions being key to their function.

α-Amylase Inhibition: A study on 17 different phenolic acids with a benzoic acid core revealed that these compounds could inhibit α-amylase, a key enzyme in starch digestion. mdpi.com The most potent inhibitor was 2,3,4-trihydroxybenzoic acid. mdpi.com SAR analysis indicated that a hydroxyl group at the 2-position strongly enhanced inhibitory activity. mdpi.com Molecular docking simulations suggested that the inhibition mechanism involves both hydrogen bonding and hydrophobic interactions, with hydrogen bonds being the primary force. mdpi.com Key interactions were observed with amino acid residues in the enzyme's active site, and for the most potent compounds, a hydrogen bond with His201 was noted. mdpi.com

Cholinesterase Inhibition: Hydroxybenzoic acid derivatives have also been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to cholinergic transmission. frontiersin.orgnih.gov The most promising of these derivatives acted as non-competitive inhibitors. frontiersin.org Calorimetric and docking simulation studies on 16 different hydroxybenzoic acids showed varied activities. nih.gov For example, 4-hydroxybenzoic acid was found to interact with AChE through hydrophobic interactions, accompanied by hydrogen bonds and π-π stacking with residues like Phe330 and Tyr334 in the enzyme's anionic and peripheral anionic sites (PAS). mdpi.com

| Enzyme Target | Derivative Class | Inhibition Data (IC50) | Binding Interactions & Mechanism | Source |

|---|---|---|---|---|

| α-Amylase | Benzoic Acid Derivatives | 2,3,4-trihydroxybenzoic acid: 17.30 mM | Primarily hydrogen bonding and hydrophobic interactions. | mdpi.com |

| Acetylcholinesterase (AChE) | Hydroxybenzoic Acid Derivatives | 4-hydroxybenzoic acid: 6.36 μmol/μmol AChE | Non-competitive; hydrophobic interactions and H-bonds with PAS residues. | frontiersin.orgmdpi.com |

| Butyrylcholinesterase (BChE) | Mitochondriotropic Antioxidants (HBAc-based) | AntiOxBEN1: 85 nM | Non-competitive; bifunctional inhibition. | frontiersin.org |

Beyond direct enzyme inhibition, these derivatives can modulate complex cellular pathways. For instance, chalcone derivatives, which are structurally related, have been studied for their anti-inflammatory effects by inhibiting NO production in macrophage cells. nih.gov However, the presence of a 4-dimethylamino group was found to lower this potency. nih.gov

Furthermore, related phenolic compounds such as 4-hydroxybenzoic acid (4-HBA) and vanillic acid have demonstrated the ability to decrease the viability of both doxorubicin-sensitive (K562) and doxorubicin-resistant (K562/Dox) leukemia cells in a dose- and time-dependent manner, indicating an anti-proliferative effect. nih.govnih.gov

The journey of a compound through the body and its ultimate biological effect are heavily influenced by its interactions with abundant macromolecules like proteins and nucleic acids.

Protein Interactions: The binding of small molecules to plasma proteins, particularly human serum albumin (HSA), is a critical determinant of their distribution and bioavailability. nih.gov Studies on 4-hydroxybenzoic acid (4-HBA) have shown that it can interact with and bind to HSA. nih.govnih.gov The fluorescence quenching process was attributed to a static quenching mechanism, indicating the formation of a ground-state complex between 4-HBA and HSA. nih.gov Thermodynamic analysis suggested that the binding is a spontaneous process driven primarily by hydrogen bonds and van der Waals forces. nih.govnih.gov In a different context, deuterium-enriched 4-(dimethylamino)benzoic acid (DMABA) has been developed as a reagent that reacts with the primary amine group of glycerophosphoethanolamine (B1239297) (PE) lipids, allowing for their detection and analysis. nih.gov

Nucleic Acid Interactions: The interaction of small molecules with nucleic acids like DNA and RNA can be a mechanism for therapeutic action. The mode of binding is highly dependent on the compound's structure. nih.gov While some compounds bind exclusively in the minor groove of DNA and have insignificant interactions with RNA, others that can intercalate or have favorable interactions with GC-rich DNA sequences can also exhibit very strong RNA interactions. nih.govinstras.com For a molecule to interact strongly with RNA, specific structural features are required, though a clear pattern for what favors RNA over DNA for all intercalators has not yet emerged. nih.govinstras.com

Synergistic Effects and Combination Studies with Related Antimicrobials

The emergence of multidrug-resistant (MDR) pathogens represents a significant global health challenge, necessitating the development of novel therapeutic strategies. One promising approach is the use of combination therapies, where a bioactive compound enhances the efficacy of a conventional antimicrobial agent. While direct studies on this compound are limited, research on structurally related benzoic acid and hydroxybenzoic acid derivatives has demonstrated significant synergistic potential with existing antimicrobials.

Derivatives of benzoic acid have been shown to work in concert with other compounds to produce a greater antimicrobial effect than the sum of their individual actions. For instance, a study investigating benzoic acid derivatives such as 4-hydroxybenzoic acid and β-resorcylic acid found a potent synergistic interaction with capric acid against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov The mechanism of this synergy was identified as a multi-step process involving initial membrane disruption by capric acid, which then facilitates the entry of the benzoic acid derivative, leading to a fatal cytoplasmic ion imbalance. nih.gov A complete eradication of MRSA was observed within five minutes when a combination of 5.0 mM β-resorcylic acid and 0.20 mM capric acid was used, a result not achievable with either compound alone. nih.gov

Similarly, the formation of new salts of the antibiotic levofloxacin (B1675101) with 2,6-dihydroxybenzoic acid and 3,5-dihydroxybenzoic acid has been shown to enhance its antibiotic potency by approximately two-fold. mdpi.com This improvement is attributed to a synergistic effect between the fluoroquinolone antibiotic and the dihydroxybenzoic acid moieties. mdpi.com

These findings suggest that derivatives of this compound could also exhibit synergistic effects when combined with other antimicrobials. The presence of the hydroxyl and dimethylamino groups may influence the compound's ability to interact with bacterial cell membranes and other cellular targets, potentially enhancing the activity of co-administered antibiotics. Further research is warranted to explore these potential synergistic interactions and elucidate the underlying mechanisms.

Table 1: Synergistic Antimicrobial Effects of Related Benzoic Acid Derivatives

| Benzoic Acid Derivative | Combination Agent | Target Microorganism | Observed Effect | Reference |

|---|---|---|---|---|

| β-Resorcylic Acid | Capric Acid | Staphylococcus aureus (including MRSA) | Complete bacterial reduction (>7.3 log reduction) in 5 minutes. | nih.gov |

| 4-Hydroxybenzoic Acid | Capric Acid | Staphylococcus aureus (including MRSA) | Synergistic staphylocidal interaction. | nih.gov |

| 2,6-Dihydroxybenzoic Acid | Levofloxacin | Staphylococcus aureus and Escherichia coli | ~2-fold increase in antibiotic potency (MIC reduction). | mdpi.com |

| 3,5-Dihydroxybenzoic Acid | Levofloxacin | Staphylococcus aureus and Escherichia coli | ~2-fold increase in antibiotic potency (MIC reduction). | mdpi.com |

Role in Amyloidogenic Protein Modulation (as a related class of compounds)

The aggregation of amyloidogenic proteins, particularly amyloid-beta (Aβ), is a central pathological hallmark of Alzheimer's disease. Consequently, the development of small molecules that can modulate this aggregation process is a key therapeutic strategy. While direct studies on this compound are not extensively documented, research on related compounds containing a dimethylamine (B145610) group attached to a hydroxyphenyl moiety has shown significant promise in this area.

A multi-target-directed ligand (MTDL) featuring a dimethylamine substituent on a hydroxyphenyl group demonstrated a remarkable ability to inhibit the aggregation of Aβ. nih.gov This compound was found to disrupt peptide-peptide interactions within the Aβ sequence, thereby preventing the formation of aggregates. nih.gov Specifically, it was shown to inhibit Cu2+-induced, human acetylcholinesterase (huAChE)-induced, and self-aggregation of Aβ, with an IC50 value of 2180 nM for the latter. nih.gov Furthermore, this derivative was capable of promoting the disaggregation of pre-formed Aβ fibrils induced by Cu2+. nih.gov

The mechanism of action for such compounds is believed to involve the dimethylamine group making direct contact with the amyloid-beta peptide, which interferes with the interactions necessary for aggregation. nih.gov Additionally, the presence of the hydroxyphenyl group contributes to the molecule's ability to scavenge reactive oxygen species (ROS), another factor implicated in Alzheimer's pathology. nih.gov

Other related research has focused on hydroxyquinoline derivatives that incorporate an N,N-dimethylanilinyl moiety. These compounds have been effective in inhibiting Aβ aggregation induced by metal ions like Cu(II) and Zn(II), and they can also disassemble existing metal-mediated Aβ aggregates. nih.gov

These findings strongly suggest that the this compound scaffold is a promising starting point for the design of novel modulators of amyloidogenic proteins. The combination of the dimethylamino and hydroxyl groups on the phenyl ring appears to be a key pharmacophore for interacting with and disrupting the aggregation of Aβ peptides.

Table 2: Amyloid-β Aggregation Modulation by Related Compounds

| Compound Class/Derivative | Key Structural Feature | Target | Notable Activity | Reference |

|---|---|---|---|---|

| Multi-target-directed ligand | Dimethylamine on a hydroxyphenyl moiety | Self-aggregation of Aβ | IC50 = 2180 nM | nih.gov |

| Multi-target-directed ligand | Dimethylamine on a hydroxyphenyl moiety | Cu2+-induced Aβ aggregation | 99.6% inhibition at 25 µM | nih.gov |

| Hydroxyquinoline derivative | N,N-dimethylanilinyl imine | Cu(II)- or Zn(II)-induced Aβ aggregation | Efficient inhibition and disassembly of aggregated fibrils. | nih.gov |

| Hydroxyquinoline derivative | N,N-dimethylanilinyl amine | Cu(II)- or Zn(II)-induced Aβ aggregation | Efficient inhibition and disassembly of aggregated fibrils. | nih.gov |

常见问题

Q. What are the established synthetic routes for 4-(Dimethylamino)-2-hydroxybenzoic acid, and what critical reaction parameters must be controlled?

- Methodological Answer : The synthesis typically involves functionalization of a benzoic acid core. Key steps include:

- Amination : Introducing the dimethylamino group via nucleophilic substitution or reductive amination. Evidence from analogous compounds suggests using dimethylamine derivatives under controlled pH (8–10) and polar aprotic solvents like DMF or DMSO .

- Hydroxylation : Directing hydroxyl group placement requires ortho/para-directing groups. For example, protecting the carboxylic acid moiety during hydroxylation prevents unwanted side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended, with purity verified via HPLC (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A multi-technique approach ensures accuracy:

- Spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; aromatic protons split due to hydroxyl and carboxylic acid groups) .

- FT-IR : Confirm functional groups (e.g., O–H stretch ~3400 cm⁻¹, C=O ~1680 cm⁻¹) .

- Chromatography :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity .

- Elemental Analysis : Match calculated vs. observed C/H/N ratios to confirm molecular formula .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility profiles of this compound across solvent systems?

- Methodological Answer : Solubility variations arise from pH-dependent ionization and solvent polarity:

- pH Adjustment : The compound exhibits higher solubility in alkaline conditions (pH > 8) due to deprotonation of the carboxylic acid and hydroxyl groups. Use buffered solutions (e.g., phosphate buffer, pH 8.5) for consistent results .

- Solvent Screening : Test binary solvent systems (e.g., DMSO/water, ethanol/water) to optimize dissolution. Polar aprotic solvents like DMSO enhance solubility (~50 mg/mL) compared to aqueous systems (<5 mg/mL) .

- Thermodynamic Studies : Perform van’t Hoff analysis to model temperature-dependent solubility and identify ideal storage conditions (e.g., 2–30°C) .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer : Crystallization hurdles include polymorphism and hydrate formation:

- Supramolecular Synthons : Leverage hydrogen-bonding motifs (e.g., carboxylic acid dimerization, O–H···N interactions) to guide crystal packing. Co-crystallization with complementary hydrogen-bond acceptors (e.g., pyridine derivatives) can stabilize lattices .

- Solvent Selection : Use slow evaporation in ethanol/water (1:1) to promote single-crystal growth. Avoid high-viscosity solvents (e.g., glycerol) that impede nucleation .

- DFT Modeling : Predict lattice energies and intermolecular interactions to prioritize crystallization conditions .

Q. How can computational methods enhance the design of this compound derivatives for biological activity studies?

- Methodological Answer : Computational workflows streamline derivative screening:

- Docking Studies : Target enzymes (e.g., α-glucosidase) using AutoDock Vina. Prioritize derivatives with strong binding affinities (ΔG < −8 kcal/mol) and complementary interactions (e.g., hydrogen bonds with catalytic residues) .

- QSAR Modeling : Correlate electronic properties (e.g., Hammett σ values) with bioactivity. Electron-withdrawing groups on the aromatic ring often enhance inhibitory potency .

- ADMET Prediction : Use SwissADME to assess pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) early in the design phase .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer : Discrepancies often stem from assay conditions or compound stability:

- Assay Optimization :

- pH Control : Enzymatic activity (e.g., α-glucosidase) is pH-sensitive. Use Tris-HCl buffer (pH 7.4) for physiological relevance .

- Pre-incubation Time : Test time-dependent inhibition (0–60 min) to identify irreversible binding or compound degradation .

- Stability Testing : Monitor compound integrity via LC-MS during assays. Degradation products (e.g., demethylated analogs) may confound results .

- Negative Controls : Include structurally similar but inactive analogs (e.g., 4-methoxybenzoic acid) to validate specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。